583G3C6Jtt
Description
“583G3C6Jtt” (CAS No. 918538-05-3) is a heterocyclic chlorinated compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine core with chlorine substituents at positions 2 and 3. Key properties include:
- Log S (solubility): -3.3, indicating moderate hydrophobicity.
- Bioactivity: Moderate CYP enzyme inhibition (relevant in drug metabolism studies).
- Hazard Profile: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The compound is synthesized via a nucleophilic substitution reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyldiisopropylamine and KI in DMF . Characterization includes NMR, MS, and elemental analysis to confirm purity and structure .
Properties
CAS No. |
1079325-32-8 |
|---|---|
Molecular Formula |
C16H13ClN4O4 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
2-chloro-3-[3-(2-nitroimidazol-1-yl)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H13ClN4O4/c17-12-13(15(23)11-5-2-1-4-10(11)14(12)22)18-6-3-8-20-9-7-19-16(20)21(24)25/h1-2,4-5,7,9,18H,3,6,8H2 |
InChI Key |
YUMFNMKMXJOAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione typically involves the following steps:
Formation of the imidazole derivative: The imidazole ring is synthesized by reacting glyoxal with ammonia, followed by nitration to introduce the nitro group.
Attachment of the propyl chain: The nitroimidazole is then reacted with 1-bromo-3-chloropropane to form the propyl chain.
Coupling with naphthoquinone: The final step involves coupling the propyl-nitroimidazole with 2-chloro-1,4-naphthoquinone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using sodium hydride as a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione involves the following steps:
Interaction with molecular targets: The compound interacts with enzymes and proteins involved in cellular processes.
Inhibition of enzyme activity: It inhibits the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Generation of reactive oxygen species: The compound generates reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
- Molecular Formula : C₉H₁₀ClN₃
- Molecular Weight : 195.65 g/mol
- Structural Differences : Replaces one chlorine atom in “583G3C6Jtt” with an isopropyl group.
- Properties :
Key Research Findings :
- The isopropyl group in Compound A enhances steric hindrance, reducing reactivity in electrophilic substitutions compared to “this compound” .
- Lower solubility limits its use in aqueous-phase applications, but improved metabolic stability makes it preferable in prodrug design .
Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.59 g/mol
- Structural Differences : Pyrazole-pyridine fused core vs. pyrrole-triazine in “this compound”.
- Properties :
Comparison with Functionally Similar Compounds
Compound C: 5-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8)
- Molecular Formula: C₁₈H₁₉NO₅S
- Molecular Weight : 369.41 g/mol
- Functional Similarity : Both compounds inhibit CYP enzymes but via different mechanisms.
- Properties :
Data Tables
Table 1: Structural and Functional Comparison
| Property | “this compound” | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 188.01 | 195.65 | 167.59 | 369.41 |
| Log S | -3.3 | -3.8 | -2.9 | -1.5 |
| Bioactivity Score | 0.55 | 0.48 | 0.62 | 0.71 |
| CYP Inhibition | Moderate | Low | High | Broad |
| Synthetic Accessibility | 3.01 | 3.22 | 2.87 | 2.94 |
Table 2: Hazard Profiles
| Compound | Hazard Statements |
|---|---|
| “this compound” | H315-H319-H335 |
| Compound A | H315-H319 |
| Compound B | H315-H319-H335 |
| Compound C | H315-H319 |
Research Implications
- Structural Modifications : Chlorine substituents in “this compound” enhance electrophilic reactivity but increase toxicity. Replacing Cl with alkyl groups (Compound A) reduces hazards but limits solubility .
- Functional Trade-offs : While Compound C offers superior solubility, its complex synthesis and lower selectivity make “this compound” more viable for targeted CYP inhibition .
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